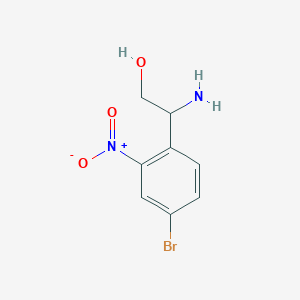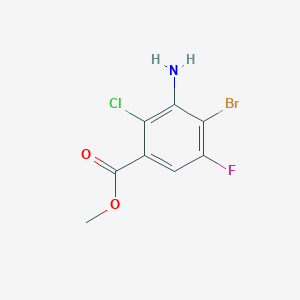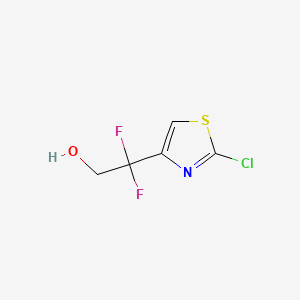![molecular formula C11H14N2O4 B15304737 Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)
Methyl 4-[(2-nitrophenyl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2-nitrophenyl)amino]butanoate: is an organic compound with the molecular formula C11H13NO4 It is a derivative of butanoic acid and contains a nitrophenyl group attached to an amino group, which is further connected to a methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-[(2-nitrophenyl)amino]butanoate can be synthesized through a multi-step process. One common method involves the reaction of 2-nitroaniline with butanoic acid derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-[(2-nitrophenyl)amino]butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Methyl 4-[(2-aminophenyl)amino]butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(2-nitrophenyl)amino]butanoic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2-nitrophenyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-[(2-nitrophenyl)amino]butanoate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amino group may form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or alter cellular pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-[(4-nitrophenyl)amino]butanoate
- Methyl 4-[(2-aminophenyl)amino]butanoate
- Methyl 4-[(4-chlorophenyl)amino]butanoate
Comparison: Methyl 4-[(2-nitrophenyl)amino]butanoate is unique due to the presence of the nitrophenyl group, which imparts specific chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reduction potentials, substitution patterns, and biological effects. For example, the nitro group can be reduced to an amino group, altering its interaction with biological targets and potentially enhancing its therapeutic properties.
Eigenschaften
Molekularformel |
C11H14N2O4 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
methyl 4-(2-nitroanilino)butanoate |
InChI |
InChI=1S/C11H14N2O4/c1-17-11(14)7-4-8-12-9-5-2-3-6-10(9)13(15)16/h2-3,5-6,12H,4,7-8H2,1H3 |
InChI-Schlüssel |
DWVIKMQYINUYKS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCNC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)
methanone](/img/structure/B15304729.png)






